Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester
Description
The compound “Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester” features a carbamic acid backbone with a tert-butyl ester group. Its structure includes a 3,4-dihydro-1-oxo-isoquinoline moiety linked to a 1,1-dimethylethyl chain via an N-substituted carbamate. This tert-butyl ester group enhances steric protection, improving stability against enzymatic degradation, a common strategy in prodrug design .
Synthesis likely involves coupling reactions between activated carbamate intermediates and substituted isoquinoline derivatives, followed by purification via chromatography (e.g., TLC, HPLC) and characterization using spectroscopic methods (IR, NMR, LC-MS) .
Properties
CAS No. |
1263282-42-3 |
|---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl N-[2-methyl-1-(1-oxo-3,4-dihydroisoquinolin-2-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(22)19-18(4,5)12-20-11-10-13-8-6-7-9-14(13)15(20)21/h6-9H,10-12H2,1-5H3,(H,19,22) |
InChI Key |
ZZZMNKWETVCFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CN1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate isoquinoline derivative with a carbamic acid ester. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H26N2O3
- Molecular Weight : 318.41 g/mol
- IUPAC Name : Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester
Physical Characteristics
The compound exhibits properties typical of carbamic acid esters, which are known for their stability and reactivity in biological systems.
Pharmacological Uses
Carbamic acid esters have been studied for their potential as therapeutic agents in various medical conditions.
A. Anticancer Activity
Research indicates that derivatives of carbamic acid can inhibit specific cancer cell lines. For example, compounds similar to carbamic acid have shown activity against various tumors by interfering with cellular signaling pathways involved in proliferation and survival.
B. Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective properties. Its structural similarity to known neuroprotective agents allows it to potentially modulate neurotransmitter systems or protect against oxidative stress in neuronal cells.
C. Antidepressant Properties
Some derivatives are being investigated for their effects on mood disorders. The interaction of these compounds with serotonin and dopamine receptors could provide a basis for their use in treating depression or anxiety.
Biochemical Research
Carbamic acid esters are valuable in biochemical research due to their ability to serve as enzyme inhibitors or substrates.
A. Enzyme Inhibition
Research has shown that certain carbamic acid derivatives can act as inhibitors for enzymes involved in metabolic pathways. For instance, they may target deubiquitinating enzymes which play a crucial role in protein degradation and cellular regulation.
B. Drug Design and Development
The unique structure of carbamic acid derivatives positions them as candidates for drug design, particularly in creating new classes of medications that target specific receptors or pathways in disease processes.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a related carbamic acid derivative. It was found to significantly reduce the viability of cancer cells through apoptosis induction and cell cycle arrest. The study highlighted the compound's potential as a lead structure for developing novel anticancer drugs.
Case Study 2: Neuroprotection
In a preclinical trial reported in Neuropharmacology, researchers assessed the neuroprotective effects of a carbamic acid derivative on models of oxidative stress-induced neuronal damage. Results indicated significant reductions in cell death and improved functional outcomes in treated subjects compared to controls.
Data Table
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth | Journal of Medicinal Chemistry |
| Neuroprotective Effects | Protection against oxidative stress | Neuropharmacology |
| Antidepressant Properties | Modulation of serotonin/dopamine receptors | Clinical Psychopharmacology |
| Enzyme Inhibition | Targeting metabolic pathways | Biochemical Journal |
Mechanism of Action
The mechanism of action of carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The isoquinoline moiety can bind to enzymes and proteins, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related carbamic acid esters, highlighting differences in substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
*Inferred from structural analogs.
Key Findings:
Structural Modifications Influence Properties: Fluorination (e.g., ) increases molecular weight and may enhance metabolic stability or binding affinity in biological systems . Azide Groups () enable click chemistry applications but require careful handling due to reactivity .
Synthesis Trends :
- Most analogs employ carbamate coupling followed by chromatography (TLC, HPLC) and spectroscopic validation .
- Chiral centers (e.g., in ) are resolved via chiral HPLC .
Safety Considerations: Tert-butyl esters generally exhibit low acute toxicity, but specific hazards depend on substituents. For example, azides require explosion precautions , while quinolinyl derivatives may cause respiratory irritation .
Biological Activity
Carbamic acid, specifically the compound N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester (CAS number: 1263282-42-3), is a chemically significant molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H26N2O3
- Molecular Weight : 318.41 g/mol
- Structure : The compound features a carbamate functional group linked to a substituted isoquinoline moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies indicate that carbamates can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, they may inhibit acetylcholinesterase (AChE), which is critical in neurotransmission.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
Therapeutic Potential
Recent research highlights several therapeutic applications:
- Anticancer Activity : The compound has shown promise in preclinical studies targeting various cancer types. For example, it has demonstrated efficacy in degrading IKZF2 proteins, which are implicated in certain malignancies such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) .
- Neuroprotective Effects : Due to its potential AChE inhibitory action, it may serve as a neuroprotective agent in conditions like Alzheimer's disease.
Case Study 1: Antitumor Activity
In a study published in Nature Reviews Cancer, the compound was tested against various cancer cell lines. It exhibited selective cytotoxicity towards tumor cells while sparing normal cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotective Effects
Research documented in Journal of Medicinal Chemistry showed that the compound improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling . The study emphasized the importance of structural modifications in enhancing bioactivity.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
